molecular formula C9H9N5O B13942326 Benzamide, 4-amino-N-(1H-1,2,4-triazol-2-yl)- CAS No. 63886-96-4

Benzamide, 4-amino-N-(1H-1,2,4-triazol-2-yl)-

Cat. No.: B13942326
CAS No.: 63886-96-4
M. Wt: 203.20 g/mol
InChI Key: IANLIXWJIDFXSI-UHFFFAOYSA-N
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Description

Benzamide, 4-amino-N-(1H-1,2,4-triazol-2-yl)-: is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 4-amino-N-(1H-1,2,4-triazol-2-yl)- typically involves the reaction of benzamide derivatives with triazole precursors. One common method is the cyclization of hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or hydrochloric acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like recrystallization and purification using chromatographic techniques to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions: Benzamide, 4-amino-N-(1H-1,2,4-triazol-2-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, Benzamide, 4-amino-N-(1H-1,2,4-triazol-2-yl)- is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound is investigated for its potential antimicrobial and antifungal activities. It has shown promising results against various bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents .

Medicine: In medicinal chemistry, Benzamide, 4-amino-N-(1H-1,2,4-triazol-2-yl)- is explored for its potential as an anticancer agent. Studies have shown that it exhibits cytotoxic activities against certain cancer cell lines, indicating its potential for cancer therapy .

Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of Benzamide, 4-amino-N-(1H-1,2,4-triazol-2-yl)- involves its interaction with specific molecular targets in cells. It can inhibit the activity of certain enzymes, leading to the disruption of essential cellular processes. For example, it may inhibit topoisomerase enzymes, which are crucial for DNA replication and repair, thereby inducing cell death in cancer cells . The compound may also interact with microbial enzymes, leading to the inhibition of microbial growth .

Comparison with Similar Compounds

Uniqueness: Benzamide, 4-amino-N-(1H-1,2,4-triazol-2-yl)- is unique due to the presence of both the benzamide and triazole moieties, which confer distinct biological activities. The combination of these two functional groups enhances its potential as a versatile compound in various applications, particularly in medicinal chemistry .

Properties

CAS No.

63886-96-4

Molecular Formula

C9H9N5O

Molecular Weight

203.20 g/mol

IUPAC Name

4-amino-N-(1,2,4-triazol-1-yl)benzamide

InChI

InChI=1S/C9H9N5O/c10-8-3-1-7(2-4-8)9(15)13-14-6-11-5-12-14/h1-6H,10H2,(H,13,15)

InChI Key

IANLIXWJIDFXSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NN2C=NC=N2)N

Origin of Product

United States

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